Ethyl 2-[(benzylamino)methyl]-6-bromo-5-hydroxy-1-methylindole-3-carboxylate;hydrochloride
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Overview
Description
Ethyl 2-[(benzylamino)methyl]-6-bromo-5-hydroxy-1-methylindole-3-carboxylate;hydrochloride is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(benzylamino)methyl]-6-bromo-5-hydroxy-1-methylindole-3-carboxylate;hydrochloride typically involves multiple steps. One common method starts with the preparation of the indole core, followed by functionalization at specific positions. For instance, the Fischer indole synthesis can be employed to construct the indole ring . Subsequent steps may involve bromination, hydroxylation, and esterification to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(benzylamino)methyl]-6-bromo-5-hydroxy-1-methylindole-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom with an amine would yield an amino derivative .
Scientific Research Applications
Ethyl 2-[(benzylamino)methyl]-6-bromo-5-hydroxy-1-methylindole-3-carboxylate;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-[(benzylamino)methyl]-6-bromo-5-hydroxy-1-methylindole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The bromine and hydroxyl groups may enhance binding affinity and specificity by forming additional interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Uniqueness
Ethyl 2-[(benzylamino)methyl]-6-bromo-5-hydroxy-1-methylindole-3-carboxylate;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, hydroxyl group, and carboxylate ester distinguishes it from other indole derivatives and enhances its potential for diverse applications .
Properties
IUPAC Name |
ethyl 2-[(benzylamino)methyl]-6-bromo-5-hydroxy-1-methylindole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3.ClH/c1-3-26-20(25)19-14-9-18(24)15(21)10-16(14)23(2)17(19)12-22-11-13-7-5-4-6-8-13;/h4-10,22,24H,3,11-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGLSTARNRNKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CNCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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